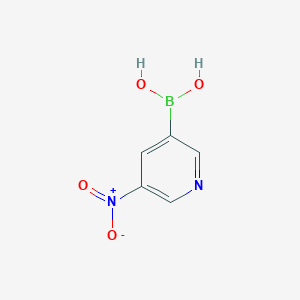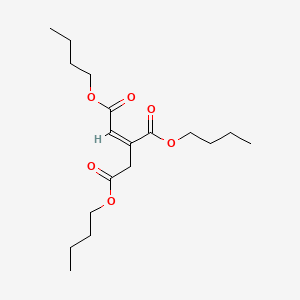
7-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one: is a chemical compound with the molecular formula C10H9BrO2 It is a derivative of indanone, characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 5th position on the indanone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one typically involves the bromination of 5-methoxy-2,3-dihydro-1H-inden-1-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetic acid. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 7-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group in the indanone ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or acetic acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted indanone derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or reduced indanone derivatives.
科学的研究の応用
Chemistry: 7-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one is used as an intermediate in the synthesis of various organic compounds. Its bromine and methoxy substituents make it a versatile building block for constructing more complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets, leading to the discovery of new drugs with therapeutic effects.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of 7-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action would involve biochemical assays and molecular docking studies to elucidate its interactions at the molecular level.
類似化合物との比較
5-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
7-Bromo-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group, which may affect its solubility and reactivity.
7-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one: The hydroxy group can participate in hydrogen bonding, influencing its physical and chemical properties.
Uniqueness: 7-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and properties
特性
IUPAC Name |
7-bromo-5-methoxy-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-7-4-6-2-3-9(12)10(6)8(11)5-7/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDYYVZUHUNFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CC2)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B8226552.png)





![tert-Butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B8226594.png)
![7-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B8226597.png)





